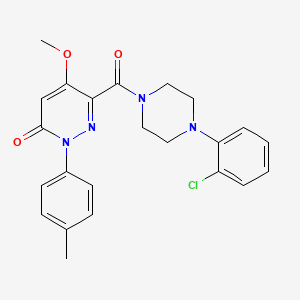

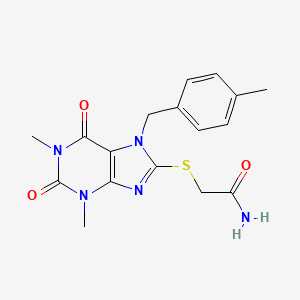

![molecular formula C28H31N5O B3013495 3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 861639-59-0](/img/structure/B3013495.png)

3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile" is a derivative of the pyrido[1,2-a]benzimidazole class. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests the presence of a benzimidazole core, which is a bicyclic system consisting of fused benzene and imidazole rings, and is often associated with biological activity .

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives can be achieved through various methods. One approach involves a one-pot, four-component reaction using pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Another method includes the condensation of 1H-benzimidazol-2-ylacetonitrile with different 3-substituted chromones . Additionally, a three-component synthesis involving 2-aminobenzimidazole, aldehyde, and malononitrile has been reported, utilizing magnesium oxide and 12-tungstophosphoric acid as catalysts . These methods highlight the versatility and adaptability of the synthesis routes for creating a variety of substituted pyrido[1,2-a]benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives is characterized by the presence of a pyrido[1,2-a]benzimidazole core. The structure of these compounds has been confirmed using various spectroscopic techniques such as 1H and 13C NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography . The planarity of the benzimidazole rings and their dihedral angles with attached benzene rings are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Pyrido[1,2-a]benzimidazole derivatives can undergo various chemical reactions. For instance, the Povarov reaction, an aza-Diels–Alder reaction, has been used to synthesize novel fluorophores based on the benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile structure . Additionally, the reactivity of benzimidazol-2-ylacetonitrile towards chromones has been explored to synthesize novel pyrido[1,2-a]benzimidazoles . These reactions demonstrate the chemical versatility and potential for further functionalization of the pyrido[1,2-a]benzimidazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]benzimidazole derivatives are influenced by their molecular structure. For example, the photophysical properties of these compounds have been studied, revealing that they exhibit blue-green emissions in dilute solutions with high quantum yields of fluorescence . The introduction of different substituents can significantly alter the absorption and emission characteristics of these compounds . Moreover, the presence of morpholine or piperazine skeletons at the C-6 position of benzimidazoles has been associated with antioxidant activity and glucosidase inhibition .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity : Research by Badawey and Gohar (1992) explored the synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to the one , for potential antimicrobial activity. This study is significant as it lays the groundwork for understanding the chemical properties and possible medical applications of these compounds (Badawey & Gohar, 1992).

Biological Investigations : Another study led by Rida et al. (1988) focused on the syntheses and biological investigations of substituted pyrido[1,2-a]benzimidazoles. This research provides insights into the potential biological interactions and activities of these compounds, which can be crucial for pharmaceutical applications (Rida et al., 1988).

Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) studied the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, including investigation into their fluorescent properties. This research suggests potential uses in materials science, particularly in the development of fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

Antiproliferative Activity : A study by Nowicka et al. (2015) on 2-arylideneaminobenzimidazole derivatives, which are structurally related to the compound , revealed significant antiproliferative activity. This suggests potential applications in cancer research and treatment (Nowicka et al., 2015).

Glucosidase Inhibition and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) synthesized novel benzimidazole derivatives containing piperazine or morpholine skeletons and evaluated their potential as glucosidase inhibitors with antioxidant activity. This research indicates possible therapeutic applications in treating diseases like diabetes (Özil et al., 2018).

Propriétés

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O/c1-20-8-10-22(11-9-20)18-23-21(2)24(19-29)28-31-25-6-3-4-7-26(25)33(28)27(23)30-12-5-13-32-14-16-34-17-15-32/h3-4,6-11,30H,5,12-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLAKGZUOQXVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCCN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((2-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3013421.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)